Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Overview
Description
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is a chemical compound that belongs to the category of methylated glucose derivatives. It is a disaccharide composed of two glucose molecules linked by a glycosidic bond. This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport and metabolism without interference from normal glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a glucose derivative. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the formation of the glycosidic bond. For example, the glycosylation reaction can be carried out using a glycosidase from Dictyoglomus thermophilum, which efficiently catalyzes the formation of the glycosidic bond under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes are designed to be efficient and cost-effective, utilizing biocatalysts to achieve high yields of the desired product. The use of enzymes in industrial production minimizes the need for harsh chemicals and reduces the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
Scientific Research Applications
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in studies of glucose transport and metabolism, as it is a non-metabolizable analog of glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of bio-based materials and as a preservative in cosmetics
Mechanism of Action
The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .
Comparison with Similar Compounds
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl alpha-D-glucopyranoside: Another methylated glucose derivative, but with a different glycosidic linkage.
Methyl beta-D-glucopyranoside: Similar to this compound, but with a single glucose unit.
Methyl alpha-D-galactopyranoside: A methylated galactose derivative with similar properties but different sugar composition
These compounds share structural similarities but differ in their glycosidic linkages and sugar composition, which can affect their chemical properties and biological activities.
Biological Activity
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (often abbreviated as MGBG) is a glycoside that has garnered attention for its diverse biological activities. This article explores the compound's structure, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.
Structural Characteristics
MGBG is a disaccharide glycoside composed of two glucose units linked through a glycosidic bond. The structural formula can be represented as follows:
The crystal structure of MGBG has been studied, revealing its orthorhombic system with specific torsional angles influenced by intramolecular hydrogen bonds . This structural integrity is crucial for its biological interactions.
Biological Activities
MGBG exhibits a range of biological activities, which can be categorized as follows:
1. Antioxidant Activity
- MGBG has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
- Studies indicate that MGBG can reduce inflammation by modulating the expression of pro-inflammatory cytokines. This activity is essential for its potential therapeutic applications in inflammatory diseases.
3. Antitumor Properties
- Research has demonstrated that MGBG exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
4. Glucose Transport Modulation
- MGBG has been utilized in studies related to glucose transport, indicating its role in enhancing glucose uptake in cells. This property may have implications for diabetes management and metabolic syndrome.
Case Studies
Several studies have highlighted the biological efficacy of MGBG:
- Study on Antioxidant Activity : A comparative analysis showed that MGBG exhibited higher antioxidant activity than other glycosides, reducing reactive oxygen species (ROS) levels significantly in vitro .
- Anti-inflammatory Research : In a model of induced inflammation, treatment with MGBG resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro assays demonstrated that MGBG effectively inhibited the growth of breast and colon cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Table 1: Biological Activities of this compound
The mechanisms underlying the biological activities of MGBG are multifaceted:
- Antioxidant Mechanism : MGBG scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Antitumor Mechanism : The compound triggers mitochondrial pathways leading to apoptosis and disrupts cell cycle progression.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-FCSQJVOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858056 | |
Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-19-7 | |
Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?
A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.